molecular formula C18H18O2 B12552512 (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one CAS No. 189443-67-2

(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one

Cat. No.: B12552512
CAS No.: 189443-67-2
M. Wt: 266.3 g/mol
InChI Key: CCUSASWCLNHSPB-DLBZAZTESA-N
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Description

(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one is a chiral compound with a unique oxanone structure. This compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the oxanone ring. The stereochemistry of the compound is defined by the (4S,6R) configuration, which plays a crucial role in its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is typically achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

    Reduction: Reduction reactions can convert the oxanone group to an alcohol.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions include various substituted oxanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its unique structural features.

    Industry: Utilized in the development of new materials and catalysts due to its stable oxanone structure.

Mechanism of Action

The mechanism of action of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one: Unique due to its specific stereochemistry and oxanone structure.

    (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-ol: Similar structure but with an alcohol group instead of an oxanone.

    (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-thione: Contains a thione group, offering different chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

189443-67-2

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one

InChI

InChI=1S/C18H18O2/c1-13-7-9-15(10-8-13)17-11-16(12-18(19)20-17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3/t16-,17+/m0/s1

InChI Key

CCUSASWCLNHSPB-DLBZAZTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H](CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2CC(CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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